[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
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Properties
IUPAC Name |
[5-(2-chlorophenyl)-7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-3-17-8-10-18(11-9-17)15-34-27-22-12-21-19(14-32)13-29-16(2)24(21)33-26(22)30-25(31-27)20-6-4-5-7-23(20)28/h3-11,13,32H,1,12,14-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIAIKRZDRIOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC5=CC=C(C=C5)C=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol exhibits significant biological activity that warrants thorough exploration. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C27H22ClN3O2S
- Molecular Weight : 488 g/mol
- Purity : Typically around 95% .
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound demonstrate varying degrees of antimicrobial activity. For instance:
- Antibacterial Screening : Studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Certain derivatives exhibit strong AChE inhibitory activity which is critical in treating conditions like Alzheimer's disease .
- Urease Inhibition : Compounds with similar moieties have shown efficacy in inhibiting urease, an enzyme linked to the pathogenesis of various infections .
The biological mechanisms through which this compound exerts its effects can be summarized as follows:
- Binding Interactions : Docking studies reveal that the compound interacts favorably with amino acids in target proteins, suggesting a mechanism for its biological activity.
- Pharmacokinetic Properties : The presence of the chlorophenyl and sulfanyl groups enhances lipophilicity and bioavailability, facilitating better interaction with biological targets.
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antibacterial properties of related compounds:
- Methodology : Compounds were tested against various bacterial strains using the disc diffusion method.
- Results : Compounds with similar structural features to this compound showed significant zones of inhibition against Bacillus subtilis and Salmonella typhi, indicating strong antibacterial potential.
Study 2: Enzyme Inhibition Profile
Another study focused on enzyme inhibition:
- Objective : To evaluate the AChE inhibitory potential of synthesized derivatives.
- Findings : Several compounds exhibited IC50 values in the low micromolar range against AChE, suggesting promising candidates for further development as therapeutic agents for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
